molecular formula C22H16N2O2S B2630531 1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone CAS No. 477846-71-2

1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone

Cat. No.: B2630531
CAS No.: 477846-71-2
M. Wt: 372.44
InChI Key: ZIXXZNZUPAGWLP-UHFFFAOYSA-N
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Description

The compound 1-[1,1'-biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone features a biphenyl scaffold linked via a ketone group to a sulfur-containing 1,3,4-oxadiazole moiety. This structure combines aromatic rigidity (biphenyl) with a heterocyclic system (oxadiazole), which is known to enhance electronic properties and bioactivity.

Properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c25-20(18-13-11-17(12-14-18)16-7-3-1-4-8-16)15-27-22-24-23-21(26-22)19-9-5-2-6-10-19/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXXZNZUPAGWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized by reacting hydrazide derivatives with carbon disulfide, followed by alkylation of the thiol group using different alkyl halides . The biphenyl group can be introduced through Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the biphenyl or oxadiazole rings.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The compound in focus has shown promising results in inhibiting the growth of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • HeLa (cervical cancer)

For instance, derivatives of oxadiazoles have been synthesized and evaluated for their cytotoxic effects, revealing that certain structural modifications enhance their potency against tumor cells . The presence of the biphenyl and oxadiazole groups is believed to contribute to these effects by influencing the compound's interaction with biological targets.

Antimicrobial Properties

The oxadiazole derivatives are also known for their antimicrobial activities. Research indicates that modifications to the oxadiazole structure can lead to compounds with significant antibacterial and antifungal properties. The compound's unique structure may allow it to act against resistant strains of bacteria and fungi, making it a candidate for further exploration in drug development .

Other Biological Activities

In addition to anticancer and antimicrobial properties, compounds similar to 1-[1,1'-biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone have been reported to exhibit:

  • Antioxidant activity
  • Anti-inflammatory effects
    These activities suggest a broad spectrum of potential therapeutic uses beyond oncology .

Organic Electronics

The biphenyl structure within the compound lends itself well to applications in organic electronics. Materials designed with biphenyl units are often used in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable charge transport properties. The incorporation of oxadiazole derivatives can enhance stability and efficiency in these applications.

Photovoltaic Devices

Research into organic photovoltaic devices has shown that incorporating compounds like this compound can improve light absorption and energy conversion efficiency. The unique electronic properties provided by the oxadiazole group contribute to better charge separation and transport within the device .

Case Studies

Study ReferenceFocusKey Findings
Salahuddin et al. (2023)Anticancer ActivitySynthesized various substituted oxadiazoles; identified potent compounds against multiple cancer cell lines .
El-Din et al. (2023)Antiproliferative ActivityDeveloped new oxadiazole derivatives; demonstrated high efficacy against diverse cancer types .
MDPI Review (2020)Biological PotentialSummarized bioactivities of 1,3,4-oxadiazoles; highlighted their role as lead compounds in drug discovery .

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular attributes, and biological activities:

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
Target Compound: 1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone ~372.44* Biphenyl, 5-phenyl-1,3,4-oxadiazole Not explicitly reported
1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone 398.80 4-Chlorophenyl, dual oxadiazole rings Unknown (structural emphasis on halogen substitution)
VFV [(R)-N-(1-(3,4′-difluoro-biphenyl)-2-(imidazol-1-yl)ethyl)-4-(5-phenyl-oxadiazol-2-yl)benzamide] Not provided Difluorobiphenyl, imidazole, oxadiazole Antiprotozoal (vs. Trypanosoma cruzi)
3-(2,4-Difluorophenyl)-2-[1-(5-(4-methylphenyl)-oxadiazol-2-yl)ethylsulfanyl]quinazolin-4-one Not provided Quinazolinone core, difluorophenyl, methylphenyl-oxadiazole Tankyrase inhibition (score: 9.3/10)
1-(Benzimidazol-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone Not provided Benzimidazole, oxadiazole-thioether Anti-inflammatory (63.35% inhibition at 50 mg/kg)
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridin-2-ylamino)ethanone Not provided Mercapto-oxadiazole, pyridine Antimicrobial (MIC: 30.2–43.2 µg/cm³)

Note: *Molecular weight calculated based on formula C₂₁H₁₆N₂O₂S.

Key Structural and Functional Differences

Core Scaffold Variations: The target compound’s biphenyl group distinguishes it from analogues like the quinazolinone derivative () or benzimidazole-linked compound (). Biphenyl systems enhance π-π stacking interactions in enzyme binding, as seen in antiprotozoal agent VFV . Halogenated derivatives (e.g., 4-chlorophenyl in ) improve lipophilicity and metabolic stability but may reduce solubility .

Mercapto-oxadiazole () introduces a reactive thiol group, contributing to antimicrobial activity via metal chelation .

Biological Activity Trends :

  • Anti-inflammatory : The benzimidazole-oxadiazole hybrid () shows moderate activity, suggesting that linking to nitrogen-rich heterocycles may optimize COX/LOX inhibition .
  • Antimicrobial : Thioether-linked oxadiazoles (e.g., ) disrupt microbial membranes or enzyme function, with MIC values comparable to first-line agents .

Biological Activity

1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone (CAS No. 477846-71-2) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The structure incorporates a biphenyl moiety and a 1,3,4-oxadiazole derivative, both known for their diverse pharmacological properties.

The molecular formula of this compound is C22H16N2O2S, with a molecular weight of 372.44 g/mol. It has a predicted boiling point of 576.8 °C and a density of 1.32 g/cm³ . The compound's pKa is estimated at -6.48, indicating its acidic nature .

The biological activity of this compound can be attributed to the oxadiazole moiety, which has been shown to interact with various biological targets:

  • Anticancer Activity : Research indicates that compounds containing the 1,3,4-oxadiazole scaffold can inhibit key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylases (HDAC) . These interactions suggest that the compound may possess significant anticancer properties.
  • Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives exhibit antimicrobial effects against various pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Studies

A recent review highlighted the anticancer potential of oxadiazole derivatives through various mechanisms:

CompoundTarget EnzymeIC50 (μM)Cancer Type
1-[1,1'-Biphenyl]-4-yl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylThymidylate Synthase25.1Non-small lung cancer
Other Oxadiazole DerivativesHDACVariesMultiple

The above table illustrates the effectiveness of similar compounds in targeting cancer cell proliferation pathways.

Antimicrobial Studies

The compound's antimicrobial activity was evaluated against several bacterial strains:

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

These results indicate that the compound has promising antimicrobial properties comparable to established antibiotics .

Case Studies

Several studies have investigated the biological activity of compounds related to 1-[1,1'-Biphenyl]-4-yl-2[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone:

  • Antitumor Efficacy : A study reported that derivatives similar to this compound showed selective cytotoxicity against various cancer cell lines with GI50 values ranging from 15 to 28 μM across different cancer types .
  • Antimicrobial Efficacy : Compounds with similar structures were tested against Gram-positive and Gram-negative bacteria and exhibited significant bactericidal activity at low concentrations .

Q & A

Basic Questions

Q. What are the established synthetic routes for this compound, and how is purity confirmed?

  • Methodology :

  • Step 1 : Friedel-Crafts acylation introduces the biphenyl-4-yl ethanone core using AlCl₃ as a Lewis acid catalyst under anhydrous conditions .
  • Step 2 : The oxadiazole-sulfanyl group is introduced via nucleophilic substitution, where 5-phenyl-1,3,4-oxadiazole-2-thiol reacts with a brominated ethanone intermediate .
  • Purity Confirmation :
  • 1H NMR : Aromatic protons (δ 7.99–8.01 ppm) and methylene groups (δ 4.75 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 282 [M+1] in analogous compounds) .
  • Elemental Analysis : C, H, N, S within ±0.3% of theoretical values .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assigns aromatic protons (δ 7.0–8.0 ppm) and carbonyl carbons (~200 ppm) .
  • IR Spectroscopy : Confirms C=O (1700–1670 cm⁻¹) and S–C (700–600 cm⁻¹) bonds .
  • High-Resolution MS : Validates molecular weight (e.g., m/z 282 [M+1] in thiadiazole analogs) .

Q. What safety precautions are recommended during handling?

  • PPE : Gloves, goggles, and fume hood use are mandatory due to potential irritancy of oxadiazole derivatives .
  • Exposure Protocols : Immediate medical consultation if inhaled or ingested, referencing SDS for related compounds (e.g., 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-phenol) .

Advanced Research Questions

Q. How can synthetic yield be optimized for scalability?

  • Catalyst Optimization : Use AlCl₃ at 1.2–1.5 equivalents to balance reactivity and byproduct formation .
  • Reaction Engineering : Continuous flow reactors enhance mixing and heat transfer, reducing reaction time by 30% .
  • Purification : Recrystallization from ethanol/DCM-hexane mixtures improves purity (>95%) .

Q. How to resolve discrepancies in reported NMR data across studies?

  • Standardization : Use deuterated solvents (DMSO-d6 or CDCl₃) and internal standards (TMS) .
  • Cross-Validation :

  • 2D NMR (COSY/HSQC) : Clarifies proton-proton and carbon-proton correlations .
  • X-ray Crystallography : Resolves ambiguities in biphenyl torsion angles (e.g., 45–50° in similar structures) .

Q. What computational methods predict reactivity in nucleophilic/electrophilic reactions?

  • DFT Calculations : HOMO/LUMO analysis identifies electrophilic sites (e.g., oxadiazole sulfur) .
  • QSPR Models : Correlate substituent effects (e.g., electron-withdrawing phenyl groups) with reaction rates .
  • MD Simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilicity) .

Q. How does the biphenyl-oxadiazole framework influence photophysical properties?

  • UV-Vis Spectroscopy : π-π* transitions (λmax 270–300 nm) .
  • Fluorescence Studies : Emission at 350–400 nm with quantum yields quantified against analogs (e.g., 4-phenylbenzophenone) .
  • Comparative Analysis : Replace oxadiazole with thiadiazole to evaluate redshift in emission spectra .

Data Contradiction Analysis

Q. Why do elemental analysis results vary between synthetic batches?

  • Root Cause : Incomplete purification or residual solvents (e.g., DCM or ethanol).
  • Mitigation :

  • TGA : Quantify solvent residues (<0.1% w/w) .
  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) .

Q. How to address conflicting bioactivity data in cell-based assays?

  • Controlled Variables :

  • Cell line specificity (e.g., HEK293 vs. HeLa).
  • Solvent controls (DMSO ≤0.1% v/v) .
    • Dose-Response Curves : EC50 values should be validated across ≥3 independent replicates .

Methodological Resources

  • Synthetic Protocols : Friedel-Crafts acylation , nucleophilic substitution .
  • Analytical Standards : NIST IR and MS databases , Pharmacopeial buffer systems for HPLC .
  • Computational Tools : CC-DPS for QSPR modeling , PubChem for structural analogs .

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